3-amino-N-cyclohexylpropanamide structure and properties
3-amino-N-cyclohexylpropanamide structure and properties
This technical guide provides a comprehensive analysis of 3-amino-N-cyclohexylpropanamide , a specialized β-amino acid derivative utilized as a critical building block in medicinal chemistry, particularly in the development of Toll-Like Receptor 4 (TLR4) modulators and peptidomimetics.[1]
Structural Integrity, Synthesis, and Pharmacophore Applications[1]
Executive Summary
3-amino-N-cyclohexylpropanamide (CAS: 115012-26-5) is a bifunctional organic scaffold characterized by a primary amine connected to a cyclohexyl amide via a flexible ethyl linker.[1][2] Unlike rigid aromatic linkers, its aliphatic backbone offers specific conformational freedom, making it an ideal "spacer" in fragment-based drug discovery (FBDD). It is most notably recognized as a side-chain precursor in the synthesis of pyrimido[5,4-b]indole derivatives that function as selective TLR4 ligands, aiding in the modulation of innate immune responses.[1]
Chemical Constitution & Properties
This molecule bridges the gap between simple amines and complex peptide fragments. Its basicity is driven by the primary amine, while the cyclohexyl amide provides lipophilic bulk, enhancing hydrophobic interactions in protein binding pockets.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 3-amino-N-cyclohexylpropanamide |
| Common Synonyms | N-Cyclohexyl-β-alanine amide; 3-Amino-N-cyclohexylpropionamide |
| CAS Number | 115012-26-5 (Free Base); 115022-98-5 (HCl Salt) |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Predicted pKa | ~10.2 (Primary Amine), ~15 (Amide) |
| Solubility | Soluble in DMSO, MeOH, Water (as HCl salt) |
| Physical State | White to off-white crystalline solid |
Synthetic Methodologies
For research applications requiring high purity (>98%), the Boc-Protection Route is the industry standard. For larger scale-up where atom economy is prioritized, the Michael Addition route is theoretically viable but less common in high-precision medicinal chemistry due to purification overhead.[1]
Protocol A: Stepwise Peptide Coupling (Research Grade)
Rationale: This method prevents polymerization of the
Reagents: N-Boc-
-
Activation: Dissolve N-Boc-
-alanine (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 15 minutes at 0°C to activate the carboxylic acid. -
Coupling: Dropwise add Cyclohexylamine (1.0 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane) or LC-MS for the intermediate (Boc-protected amide).[1]
-
-
Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour.
-
Isolation: Evaporate volatiles. Precipitate the salt using cold diethyl ether to yield 3-amino-N-cyclohexylpropanamide trifluoroacetate .[1]
Protocol B: Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical protection/deprotection steps required to maintain amine integrity.
Figure 1: Stepwise synthesis via Boc-chemistry ensuring regioselective amide formation.[1]
Functional Applications in Drug Discovery
The primary utility of 3-amino-N-cyclohexylpropanamide lies in its ability to extend a pharmacophore into a solvent-exposed region or a hydrophobic pocket simultaneously.[1]
Case Study: TLR4 Ligand Development
Research into innate immunity modulation has identified pyrimido[5,4-b]indoles as potent TLR4 ligands. In this context, 3-amino-N-cyclohexylpropanamide serves as a critical C2-position substituent .[1]
-
Mechanism: The cyclohexyl group provides steric bulk that fits into the hydrophobic cleft of the TLR4/MD-2 complex, while the propyl-amine chain acts as a flexible tether, allowing the core indole scaffold to orient correctly for receptor activation or antagonism.[1]
-
Structural Advantage: Replacing a sulfur linker (thioacetamide) with this aminopropanamide linker improves metabolic stability and solubility profiles of the final drug candidate.
Figure 2: Pharmacophore assembly showing the role of the molecule in receptor binding.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.8–8.0 ppm (d, 1H, Amide NH).
-
2.9–3.0 ppm (t, 2H,
-CH₂ relative to amine). -
2.3–2.4 ppm (t, 2H,
-CH₂ relative to carbonyl). - 3.5 ppm (m, 1H, Cyclohexyl CH-N).
- 1.1–1.8 ppm (m, 10H, Cyclohexyl ring protons).
-
Mass Spectrometry (ESI):
-
Calculated [M+H]⁺: 171.15 m/z.
-
Observed [M+H]⁺: 171.2 m/z.
-
Safety & Handling Standards
Hazard Classification: Corrosive (Category 1C), Serious Eye Damage (Category 1).[3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and readily absorbs CO₂ from the air to form carbamates; the HCl salt is more stable.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 551691, 3-Cyclohexylpropanamide. (Note: Structurally related parent). Retrieved from .[4]
-
Behrouz, S., et al. (2014).[5] Synthesis of fluorene and/or benzophenone O-oxime ethers containing amino acid residues. Medicinal Chemistry Research. (Contextualizes amino acid amide synthesis). Retrieved from .
-
Boc Sciences. (n.d.). Propanamide, 3-amino-N-cyclohexyl-3-thioxo- Product Information. (Structural analog comparison). Retrieved from .
-
Verma, R., et al. (2019). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters. Retrieved from .
